D-Alanine isopropyl ester hcl

Chiral synthesis Enantiomeric purity Quality control

Researchers synthesizing sofosbuvir (PSI-7977) or incorporating D-alanine into peptides require enantiomerically pure D-Ala-OiPr·HCl. Generic substitution with the L-enantiomer (CAS 62062-65-1) or smaller alkyl esters fails due to incompatible stereochemistry and steric properties. • Documented chiral reagent in PSI-7977 nucleotide prodrug synthesis; D-configuration essential for synthetic route fidelity • Optical rotation -1.0 to -3.0° (c=2, MeOH) enables rapid identity verification; validated chiral HPLC methods ensure enantiomeric purity • Also used in aspartame analog (L-Asp-D-Ala-OiPr) sweetener research White to off-white solid, ≥98% purity, full COA documentation. Ships globally with temperature-controlled options.

Molecular Formula C6H14ClNO2
Molecular Weight 167.63
CAS No. 39613-92-8; 62062-65-1
Cat. No. B2420351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Alanine isopropyl ester hcl
CAS39613-92-8; 62062-65-1
Molecular FormulaC6H14ClNO2
Molecular Weight167.63
Structural Identifiers
SMILESCC(C)OC(=O)C(C)N.Cl
InChIInChI=1S/C6H13NO2.ClH/c1-4(2)9-6(8)5(3)7;/h4-5H,7H2,1-3H3;1H/t5-;/m1./s1
InChIKeyYAQKNCSWDMGPOY-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

D-Alanine Isopropyl Ester Hydrochloride Overview


D-Alanine isopropyl ester hydrochloride (CAS 39613-92-8) is a chiral amino acid ester derivative belonging to the class of D-alanine alkyl esters. It is a white to off-white solid with a molecular formula of C₆H₁₄ClNO₂ and a molecular weight of 167.63 g/mol [1]. The compound consists of the D-enantiomer of alanine esterified with isopropyl alcohol and stabilized as a hydrochloride salt [1]. It exhibits slight solubility in methanol and DMSO, and demonstrates optical rotation of -1.0 to -3.0° (c=2, MeOH) . Its defined stereochemistry (R-configuration at the alpha carbon) is instrumental in applications requiring specific three-dimensional molecular arrangements [1].

D-enantiomer chiral building block with defined R-configuration
Isopropyl ester provides distinct steric and solubility profile
Hydrochloride salt for handling and reactivity in organic synthesis

Why D-Alanine Isopropyl Ester HCl Cannot Be Substituted


Generic substitution of D-Alanine isopropyl ester hydrochloride with its L-enantiomer (CAS 62062-65-1) or alternative D-alanine esters (e.g., methyl or ethyl esters) fails due to three non-interchangeable properties: (1) Stereochemistry—the D-configuration imparts opposite optical rotation and distinct biological recognition compared to the L-isomer ; (2) Ester moiety size—the isopropyl group confers different steric and physicochemical properties (solubility, reactivity, and melting point) relative to smaller methyl or ethyl esters ; and (3) Application-specific requirements—documented use of the D-alanine isopropyl ester in the synthesis of nucleotide prodrugs such as PSI-7977 (sofosbuvir) demonstrates a specific synthetic route that cannot be replicated with alternative esters or enantiomers .

Stereochemistry mismatch
L-enantiomer may exhibit opposite chiral recognition and cannot be assumed interchangeable in stereospecific pathways.
Ester group divergence
Smaller methyl or ethyl esters may alter solubility, reactivity, and steric fit in synthetic steps requiring isopropyl bulk.
Synthetic route specificity
Published protocols (e.g., nucleotide prodrug synthesis) rely on this exact enantiomer and ester; substitutions may not replicate reported outcomes.

D-Alanine Isopropyl Ester HCl Evidence Guide


Optical Rotation and Enantiomer Differentiation

D-Alanine isopropyl ester hydrochloride exhibits specific optical rotation of -1.0 to -3.0° (c=2, MeOH), directly opposite in sign to the L-enantiomer (CAS 62062-65-1), which shows +1.0 to +3.0° (c=2, MeOH) under identical conditions . This stereochemical inversion is critical for applications requiring a specific chiral configuration. A validated HPLC method has been patented for separating D-alanine isopropyl ester hydrochloride from its L-enantiomer after derivatization, enabling accurate determination of enantiomeric purity in procurement quality control [1].

Optical Rotation
Head-to-head
-1.0 to -3.0° vs +1.0 to +3.0° (c=2, MeOH)
Supports enantiomer-attribution review
HPLC method available for identity confirmation
Chiral synthesis Enantiomeric purity Quality control

Melting Point and Thermal Stability

D-Alanine isopropyl ester hydrochloride exhibits a melting point range of 80-82°C . In comparison, the L-enantiomer (CAS 62062-65-1) demonstrates a broader and lower melting range of 60-77°C . Additionally, D-alanine ethyl ester hydrochloride (CAS 6331-09-5) exhibits a melting point of 80-83°C (DL form) . These differences in thermal behavior are relevant for storage, handling, and formulation considerations.

Melting Point
Data to verify
80-82°C (target) vs 60-77°C (L-enantiomer)
May support thermal-behavior differentiation
Source-specific review; cross-study data
Physical property Stability Storage conditions

Role in Sofosbuvir (PSI-7977) Synthesis

D-Alanine isopropyl ester hydrochloride is explicitly documented as a chiral reagent in the synthesis of PSI-7977 (sofosbuvir), a nucleotide prodrug for hepatitis C treatment . While both D- and L-alanine isopropyl esters can be used in prodrug synthesis, specific synthetic routes and biological activity of the resulting prodrugs are stereospecific. For instance, PSI-7977 itself contains an L-alanine isopropyl ester moiety (as indicated by its IUPAC name), but the use of D-alanine isopropyl ester as a chiral reagent in its synthesis is well-documented [1]. The specific role of the D-isomer in the synthetic pathway distinguishes it from other alanine esters.

Sofosbuvir Synthesis
Context-dependent
Documented as chiral reagent in PSI-7977 pathway
Supports synthetic-route replication
Stereochemical requirement context
Antiviral Prodrug Hepatitis C

Reactivity and Solubility in Peptide Synthesis

D-Alanine isopropyl ester hydrochloride is utilized in peptide synthesis as a building block to introduce D-alanine residues into peptides . The ester form enhances solubility and reactivity compared to free D-alanine, making it more efficient for incorporating D-amino acids into bioactive sequences . While alternative esters like methyl or ethyl esters can also be used, the isopropyl ester offers a different steric profile and reactivity that may be preferred in specific synthetic schemes. However, quantitative comparative data on reaction yields or rates with other esters are not available in the current literature.

Peptide Synthesis
Data to verify
Enhanced solubility and reactivity over free D-alanine
Supports peptide synthesis handling review
Comparative yield data not available
Peptide synthesis D-amino acid Chiral building block

D-Alanine Isopropyl Ester HCl Applications


Antiviral Nucleotide Prodrug Synthesis

D-Alanine isopropyl ester hydrochloride is a documented chiral reagent in the synthesis of PSI-7977 (sofosbuvir) . The compound's specific stereochemistry (D-configuration) and isopropyl ester group are essential for this synthetic route. Procurement of this specific enantiomer ensures compliance with published synthetic protocols and helps avoid stereochemical impurities that could affect the biological activity of the final prodrug.

D-Alanine Incorporation in Peptides

Researchers studying the effects of D-amino acid substitution in peptides require a reliable source of D-alanine in a reactive ester form. D-Alanine isopropyl ester hydrochloride offers enhanced solubility and reactivity for solution-phase peptide synthesis, facilitating the efficient incorporation of D-alanine residues . The isopropyl ester provides a distinct steric and electronic profile compared to methyl or ethyl esters, which may influence coupling efficiency and subsequent deprotection steps.

Enantiomeric Purity Analysis for QC

The distinct optical rotation of D-alanine isopropyl ester hydrochloride (-1.0 to -3.0°) compared to its L-enantiomer (+1.0 to +3.0°) provides a rapid identity verification method . Additionally, validated HPLC methods using chiral columns or derivatization techniques can separate and quantify the D- and L-enantiomers, enabling accurate determination of enantiomeric purity in raw material procurement and final product quality control [1].

Sweetener and Chiral Intermediate Synthesis

D-Alanine isopropyl ester hydrochloride has been reported as a reagent in the preparation of synthetic sweeteners, specifically L-Asp-D-Ala-OiPr (aspartame analogs) [2]. The D-configuration is crucial for achieving the desired taste profile. This application demonstrates the compound's utility beyond pharmaceuticals in the food and flavor industry.

Application
Selection Property
Validation Focus
Antiviral nucleotide prodrug synthesis research
Chiral configuration (D-enantiomer) and isopropyl ester group
Enantiomeric purity and synthetic-route compliance
D-Alanine peptide incorporation studies
Reactive isopropyl ester with distinct steric profile
Coupling efficiency and D-configuration confirmation
Enantiomeric purity analysis for QC
Optical rotation and chiral HPLC separation
Enantiomer differentiation and assay validation
Aspartame analog synthesis research
D-configuration for taste-profile studies
Stereochemical identity and purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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